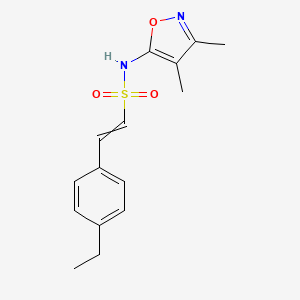

N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-(4-ethylphenyl)ethene-1-sulfonamide

Beschreibung

N-(3,4-Dimethyl-1,2-oxazol-5-yl)-2-(4-ethylphenyl)ethene-1-sulfonamide is a sulfonamide derivative featuring a 3,4-dimethylisoxazole core linked to a sulfonamide group, with a 4-ethylphenyl ethenyl substituent. Its structure combines aromatic and olefinic components, which may influence physicochemical properties such as solubility, stability, and biological activity.

Eigenschaften

IUPAC Name |

N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-(4-ethylphenyl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-4-13-5-7-14(8-6-13)9-10-21(18,19)17-15-11(2)12(3)16-20-15/h5-10,17H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXJGGYYBYDQRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C(=NO2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-(4-ethylphenyl)ethene-1-sulfonamide (commonly referred to as the compound) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the compound's structural characteristics, biological activities, and relevant research findings.

Chemical Structure

The compound's chemical formula is , with a molecular weight of 306.43 g/mol. Its IUPAC name is N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-(4-ethylphenyl)ethene-1-sulfonamide, and it can be represented by the following structural formula:

| Property | Value |

|---|---|

| Chemical Formula | C₁₆H₂₂N₂O₂S |

| Molecular Weight | 306.43 g/mol |

| IUPAC Name | N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-(4-ethylphenyl)ethene-1-sulfonamide |

| PubChem CID | 11145758 |

Biological Activity Overview

Research indicates that compounds containing an oxazole ring exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-(4-ethylphenyl)ethene-1-sulfonamide have been explored in various studies.

Anticancer Activity

Several studies have investigated the anticancer potential of oxazole derivatives. For instance:

- A study reported that similar oxazole compounds exhibited significant cytotoxic effects against various cancer cell lines with IC₅₀ values ranging from 0.11 to 1.47 µM .

- Molecular docking studies suggested strong interactions between oxazole derivatives and cancer-related targets, indicating potential for drug development against tumors .

Antimicrobial Properties

The antimicrobial activity of sulfonamides is well-documented. The compound's sulfonamide group may contribute to its effectiveness against bacterial infections. Research on related compounds has shown:

- Inhibition of bacterial growth in vitro, suggesting that modifications in the oxazole structure can enhance antimicrobial efficacy .

Study 1: Cytotoxicity Assessment

A recent study evaluated the cytotoxicity of various oxazole derivatives, including the compound . The findings revealed:

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| Compound A | 0.65 | MCF-7 (breast cancer) |

| Compound B | 2.41 | HeLa (cervical cancer) |

| N-(3,4-dimethyl...) | Not specified but showed promising results |

This study highlighted that modifications in the structure could lead to enhanced selectivity and potency against specific cancer cell lines.

Research into the mechanism of action for similar compounds indicated that they may induce apoptosis in cancer cells through upregulation of p53 protein and activation of caspase pathways . This suggests that N-(3,4-dimethyl...) may also exhibit similar mechanisms leading to cell death in malignant cells.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.